molecular formula C15H15NO2S B13142712 Benzyl (2-(methylthio)phenyl)carbamate

Benzyl (2-(methylthio)phenyl)carbamate

Cat. No.: B13142712
M. Wt: 273.4 g/mol
InChI Key: ZUCUHAQRKQPEQC-UHFFFAOYSA-N
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Description

Benzyl (2-(methylthio)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to a carbamate moiety, with a 2-(methylthio)phenyl substituent. It is a white solid that is soluble in organic solvents and moderately soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(methylthio)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(methylthio)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2-(methylthio)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(methylthio)phenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyl group can be removed under specific conditions, allowing for the release of the protected amine .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2-(methylthio)phenyl substituent.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

Benzyl (2-(methylthio)phenyl)carbamate is unique due to the presence of the 2-(methylthio)phenyl substituent, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

benzyl N-(2-methylsulfanylphenyl)carbamate

InChI

InChI=1S/C15H15NO2S/c1-19-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

ZUCUHAQRKQPEQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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